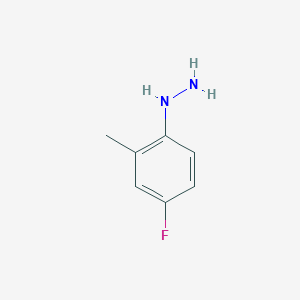

(4-Fluoro-2-methylphenyl)hydrazine

Description

BenchChem offers high-quality (4-Fluoro-2-methylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-2-methylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIRHGKZHMDXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607448 | |

| Record name | (4-Fluoro-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356534-04-8 | |

| Record name | (4-Fluoro-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Fluoro-2-methylphenyl)hydrazine chemical structure and properties

An In-Depth Technical Guide on (4-Fluoro-2-methylphenyl)hydrazine for Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

(4-Fluoro-2-methylphenyl)hydrazine is a substituted aromatic hydrazine with the chemical formula C₇H₉FN₂.[1] Its structure features a benzene ring with a hydrazine group at the first position, a methyl group at the second, and a fluorine atom at the fourth. This specific arrangement of functional groups dictates its chemical reactivity and physical characteristics.

Molecular and Physical Characteristics:

| Property | Value | Reference |

| Molecular Weight | 140.16 g/mol | [2] |

| Appearance | Solid | [1] |

| Molecular Formula | C₇H₉FN₂ | [1] |

| CAS Number | 356534-04-8 | [3] |

This data is crucial for stoichiometric calculations in synthesis, as well as for its handling and storage.

Synthesis and Reaction Mechanism

The primary route for synthesizing (4-Fluoro-2-methylphenyl)hydrazine is a two-step process involving the diazotization of 4-fluoro-2-methylaniline, followed by a reduction of the resulting diazonium salt. This method is scalable and widely used in industrial production.

Synthetic Workflow Diagram:

Caption: Synthesis of (4-Fluoro-2-methylphenyl)hydrazine.

Mechanistic Insights and Protocol Validation:

-

Diazotization: The initial step requires carefully controlled low temperatures (0-5°C) to ensure the stability of the diazonium salt, which is prone to decomposition. The reaction is typically initiated by the addition of sodium nitrite to an acidic solution of the aniline precursor.[4]

-

Reduction: The subsequent reduction of the diazonium salt can be achieved using various reducing agents. Stannous chloride (SnCl₂) is a traditional choice, while sodium hydrosulfite (Na₂S₂O₅) offers a more environmentally friendly alternative.[4][5] The choice of reducing agent can impact the overall yield and purity of the final product.

-

Protocol Integrity: A self-validating protocol for this synthesis would include in-process monitoring. This involves temperature logging during diazotization and chromatographic analysis (TLC or HPLC) to confirm the complete consumption of the diazonium intermediate before proceeding with the workup.

Applications in Drug Discovery and Development

Substituted phenylhydrazines are vital building blocks in the pharmaceutical industry, primarily for the synthesis of heterocyclic compounds.[6][7] The fluorine atom in (4-Fluoro-2-methylphenyl)hydrazine is of particular interest as fluorine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[8][9]

Key Role in Heterocyclic Synthesis:

(4-Fluoro-2-methylphenyl)hydrazine is a precursor for creating more complex molecular architectures, particularly indole derivatives, which are prevalent in many therapeutic agents.

Logical Relationship Diagram:

Caption: Role in the synthesis of pharmaceutical compounds.

Analytical Characterization and Quality Control

Ensuring the purity and identity of (4-Fluoro-2-methylphenyl)hydrazine is paramount for its use in research and manufacturing. A combination of spectroscopic and chromatographic techniques is employed for comprehensive analysis.

Standard Analytical Workflow:

-

Spectroscopy:

-

NMR (Nuclear Magnetic Resonance): ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure and the positions of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[10]

-

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the compound and to quantify any impurities.[11] Derivatization may be necessary for GC analysis.[12][13]

-

Physical Properties:

-

Melting Point: A sharp and defined melting point range is a good indicator of purity.

-

Safety, Handling, and Storage

Hydrazine and its derivatives are classified as hazardous substances and require strict safety protocols.

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[14][15]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Emergency Procedures: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air.[16] Seek immediate medical attention if symptoms persist.

Storage:

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[17]

References

- CymitQuimica. (2-FLUORO-4-METHYL-PHENYL)-HYDRAZINE.

- BLD Pharm. (4-Fluoro-2-methylphenyl)hydrazine.

- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine.

- Google Patents. (CN101143836A) Preparation method for 4-fluorophenylhydrazine.

- Agency for Toxic Substances and Disease Registry. (2022). Analytical Methods for Hydrazines.

- Sigma-Aldrich. SAFETY DATA SHEET.

- CymitQuimica. 4-Chloro-2-(trifluoromethyl)phenylhydrazine hydrochloride.

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...

- Fisher Scientific. SAFETY DATA SHEET - 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride.

- PubChemLite. (4-fluoro-2-methylphenyl)hydrazine hydrochloride (C7H9FN2).

- PubChem. (4-Fluoro-3-methylphenyl)hydrazine.

- Alfa Chemistry. CAS 5052-05-1 (2-Fluoro-4-methyl-phenyl)-hydrazine hydrochloride.

- Hydrazine.com. Discover Applications of Hydrazine for Science and Progress.

- PubChem. (3-Fluoro-4-methylphenyl)hydrazine hydrochloride.

- AK Scientific, Inc. (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride Safety Data Sheet.

- BLD Pharm. (4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride.

- CymitQuimica. (2-FLUORO-4-METHYL-PHENYL)-HYDRAZINE HYDROCHLORIDE.

- Achmem. (4-Fluoro-2-methylphenyl)hydrazine hydrochloride.

- BLD Pharm. (2-Fluoro-4-methylphenyl)hydrazine.

- Elam Pharma. 4-Fluoro Phenylhydrazine HCL Manufacturer.

- DTIC. Study of the Interaction of Hydrazine, Methylhydrazine, and Unsym-Dimethylhydrazine with Porphyrins, Metalloporphyrins and Some.

- ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.

- Organic Syntheses. Hydrazine, phenyl-.

- MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities.

- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- SpringerLink. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- PubChem. (4-Methylphenyl)hydrazine.

Sources

- 1. (2-FLUORO-4-METHYL-PHENYL)-HYDRAZINE | CymitQuimica [cymitquimica.com]

- 2. 5596-75-8|(2-Fluoro-4-methylphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 3. 356534-04-8|(4-Fluoro-2-methylphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 4. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. Discover Applications of Hydrazine for Science and Progress [hydrazine.com]

- 7. 4-Fluoro Phenylhydrazine HCL Manufacturer - 823-85-8 [elampharma.com]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - (4-fluoro-2-methylphenyl)hydrazine hydrochloride (C7H9FN2) [pubchemlite.lcsb.uni.lu]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.es [fishersci.es]

- 16. aksci.com [aksci.com]

- 17. 2212021-40-2|(4-Fluoro-3,5-dimethylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to (4-Fluoro-2-methylphenyl)hydrazine and its Hydrochloride Salt: Identification, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoro-2-methylphenyl)hydrazine and its hydrochloride salt are key chemical intermediates with significant applications in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal importance. The strategic placement of a fluorine atom and a methyl group on the phenylhydrazine core imparts unique electronic and steric properties, influencing the reactivity and biological activity of the resulting molecules. This guide provides a comprehensive overview of the identification, synthesis, and key applications of this versatile building block, with a focus on its role in drug discovery and development.

Core Identifiers and Physicochemical Properties

Unambiguous identification of chemical compounds is paramount for reproducible research and regulatory compliance. (4-Fluoro-2-methylphenyl)hydrazine is most commonly handled and commercially available as its more stable hydrochloride salt.

| Identifier | (4-Fluoro-2-methylphenyl)hydrazine (Free Base) | (4-Fluoro-2-methylphenyl)hydrazine hydrochloride |

| CAS Number | 356534-04-8 | 439863-62-4[1][2] |

| Molecular Formula | C₇H₉FN₂ | C₇H₁₀ClFN₂[2] |

| Molecular Weight | 140.16 g/mol | 176.62 g/mol [2] |

| Synonyms | 1-(4-Fluoro-2-methylphenyl)hydrazine | (4-fluoro-2-methylphenyl)hydrazine HCl |

Diagram: Chemical Structures

Caption: Chemical structures of the free base and hydrochloride salt.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons. The aromatic region will display complex splitting patterns due to the substitution pattern and coupling with the fluorine atom. The methyl group will appear as a singlet, and the hydrazine protons (NH and NH₂) will likely be broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large one-bond coupling constant (¹JCF). The methyl carbon will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-F bond will have a characteristic stretching vibration in the fingerprint region, typically between 1000 and 1300 cm⁻¹. For the hydrochloride salt, the N-H stretching bands may be broader and shifted.

Mass Spectrometry (MS)

In mass spectrometry, the free base will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the hydrazine group and other characteristic cleavages of the aromatic ring. For the hydrochloride salt, the mass spectrum will typically show the mass of the free base.

Synthesis Protocol: A Validated Approach

The synthesis of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride typically follows a classical multi-step route starting from the corresponding aniline derivative. The following protocol is a well-established method for the preparation of substituted phenylhydrazines.

Diagram: Synthesis Workflow

Sources

The Unseen Hand: A Technical Guide to the Reaction Mechanisms of Fluorinated Hydrazines in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond a Simple Reagent, A Mechanistic Exploration

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine has become a cornerstone of molecular design.[1] Its unique electronic properties can profoundly influence a molecule's pKa, metabolic stability, and binding affinity.[1] When this "smallest of giants" is introduced into the hydrazine scaffold, a workhorse of heterocyclic synthesis, the results are transformative. This guide moves beyond a mere catalog of synthetic procedures to offer a deeper understanding of the reaction mechanisms of fluorinated hydrazines. We will explore the subtle yet powerful influence of fluorine on the reactivity and reaction pathways of these versatile building blocks, providing insights into the causality behind experimental choices and empowering researchers to harness their full potential.

The Fluorine Effect: How a Single Atom Changes the Game

The high electronegativity of fluorine dramatically alters the electronic landscape of the hydrazine moiety. The strong electron-withdrawing nature of fluorine and fluorinated alkyl groups (e.g., trifluoromethyl) has several key consequences that underpin the diverse reactivity of these reagents:

-

Modulation of Nucleophilicity and Basicity: The introduction of fluorine-containing substituents generally decreases the basicity (pKa) of the hydrazine nitrogens.[1] This is a critical consideration in reaction design, as it influences the choice of catalysts and reaction conditions. While seemingly counterintuitive, this reduction in basicity does not always translate to a straightforward decrease in nucleophilicity. The "alpha-effect," where a lone pair on an adjacent atom enhances nucleophilicity, is a complex phenomenon in hydrazines, and its interplay with the inductive effects of fluorine is an area of ongoing study.[2]

-

Enhanced Acidity of N-H Protons: The electron-withdrawing effect of fluorinated groups increases the acidity of the N-H protons. This facilitates deprotonation and the formation of key intermediates, such as hydrazones and nitrile imines, under milder conditions than their non-fluorinated counterparts.

-

Stabilization of Intermediates and Transition States: Fluorine's ability to stabilize negative charges can influence the stability of intermediates and transition states, thereby altering reaction pathways and, in some cases, enabling reactions that are not feasible with non-fluorinated hydrazines.

Core Reaction Mechanisms and Their Fluorinated Nuances

The true value of fluorinated hydrazines lies in their ability to construct complex, fluorine-containing heterocyclic scaffolds. Let's delve into the mechanisms of their most important transformations.

Cyclocondensation Reactions: The Gateway to Fluorinated Pyrazoles

The synthesis of pyrazoles, a privileged scaffold in medicinal chemistry, is a cornerstone application of fluorinated hydrazines. The reaction with 1,3-dicarbonyl compounds is a classic example of a cyclocondensation reaction.[3]

General Reaction Scheme:

Caption: General workflow for fluorinated pyrazole synthesis.

Mechanistic Breakdown:

The accepted mechanism proceeds through two key stages:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the fluorinated hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The reduced basicity of the fluorinated hydrazine may necessitate acid catalysis to activate the carbonyl group.

-

Intramolecular Cyclization and Dehydration: The newly formed hydrazone undergoes an intramolecular nucleophilic attack from the remaining nitrogen atom onto the second carbonyl group. Subsequent dehydration yields the aromatic pyrazole ring. The electron-withdrawing fluorinated group can influence the regioselectivity of the initial attack and the rate of cyclization.

Experimental Protocol: Synthesis of 1-Phenyl-3-(trifluoromethyl)-5-methylpyrazole

This protocol is adapted from established methods for pyrazole synthesis.[3][4]

Materials:

-

Phenylhydrazine (1.0 equiv)

-

1,1,1-Trifluoro-2,4-pentanedione (1.0 equiv)

-

Ethanol (as solvent)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

To a solution of 1,1,1-trifluoro-2,4-pentanedione in ethanol, add phenylhydrazine.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

[3+2] Cycloaddition Reactions: A Powerful Tool for Heterocycle Construction

Fluorinated hydrazones can be converted into highly reactive 1,3-dipoles, such as nitrile imines, which readily undergo [3+2] cycloaddition reactions with various dipolarophiles to afford a range of five-membered heterocycles.[5]

Generation of the Nitrile Imine Intermediate:

Caption: Base-mediated generation of a nitrile imine.

Mechanistic Pathway of [3+2] Cycloaddition:

The in situ generated nitrile imine, bearing a fluorinated substituent, reacts with a suitable dipolarophile (e.g., an alkene or alkyne) in a concerted or stepwise fashion to yield the cycloadduct. The strong electron-withdrawing nature of the fluorinated group significantly influences the electronics and reactivity of the nitrile imine, often leading to high regioselectivity in the cycloaddition.[5]

Experimental Protocol: Synthesis of a 3-Trifluoromethyl-5-fluoropyrazole via [3+2] Cycloaddition

This protocol is based on the work of Hu and coworkers.[5]

Materials:

-

Trifluoromethylated hydrazonoyl chloride (1.0 equiv)

-

Fluorinated nitroalkene (1.2 equiv)

-

Triethylamine (Et3N) (2.0 equiv)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Dissolve the trifluoromethylated hydrazonoyl chloride and the fluorinated nitroalkene in dichloromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add triethylamine dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Fischer Indole Synthesis: A Classic Reaction with a Fluorinated Twist

The Fischer indole synthesis is a venerable method for the preparation of indoles from arylhydrazones.[6] The use of fluorinated phenylhydrazines allows for the synthesis of fluorinated indoles, which are of significant interest in medicinal chemistry.

Mechanistic Overview:

The mechanism of the Fischer indole synthesis is complex and has been the subject of much study.[7] The key steps are:

-

Tautomerization: The starting arylhydrazone tautomerizes to an enehydrazine.

-

[2][2]-Sigmatropic Rearrangement: The enehydrazine undergoes a[2][2]-sigmatropic rearrangement (a Claisen-type rearrangement) to form a di-imine intermediate. This is often the rate-determining step.[7]

-

Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia: The resulting aminal eliminates a molecule of ammonia to form the final indole product.

Caption: Key stages of the Fischer Indole Synthesis.

The presence of a fluorine atom on the aryl ring of the hydrazine can influence the rate of the[2][2]-sigmatropic rearrangement and the subsequent cyclization steps by altering the electron density of the aromatic ring.

Quantitative Data and Comparative Analysis

The impact of fluorine substitution on the physicochemical properties of hydrazines is a critical factor in understanding their reaction mechanisms.

| Compound | pKa of Conjugate Acid | Comments | Reference |

| Hydrazine | ~8.1 | Baseline for comparison. | [2] |

| Phenylhydrazine | ~5.3 | Reduced basicity due to resonance. | N/A |

| 4-Fluorophenylhydrazine | ~4.7 | Inductive effect of fluorine further reduces basicity. | N/A |

| Trifluoromethylhydrazine | Significantly lower | The powerful electron-withdrawing CF3 group drastically reduces basicity. | [8] |

Note: Exact pKa values can vary depending on the measurement conditions. This table provides approximate values for illustrative purposes.

Conclusion: A Field Ripe for Discovery

The study of the reaction mechanisms of fluorinated hydrazines is a dynamic and evolving field. While the foundational principles of their reactivity are understood, the intricate interplay of fluorine's electronic effects on transition states, reaction kinetics, and regioselectivity continues to offer fertile ground for new discoveries. A deeper mechanistic understanding will undoubtedly unlock novel synthetic strategies and pave the way for the development of next-generation pharmaceuticals and advanced materials.

References

-

Wikipedia Contributors. (2023, December 27). Bioconjugation. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

-

Li, D., Zhang, W., Zhu, L., et al. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. ChemistryOpen, 11(6), e202200023. Available at: [Link]

-

Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142-8155. Available at: [Link]

-

Liu, X., et al. (2022). Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. The Journal of Organic Chemistry, 87(9), 6236-6245. Available at: [Link]

-

Crousse, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]

-

Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(30), 17110-17120. Available at: [Link]

-

Johansen, J. L., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(3), 603-608. Available at: [Link]

-

Zhang, Z., et al. (2022). FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. ChemistryOpen, 11(6), e202200023. Available at: [Link]

-

Sławiński, J., et al. (2020). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 25(24), 5993. Available at: [Link]

-

Hu, Y., et al. (2021). Regioselective [3+2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles. Organic & Biomolecular Chemistry, 19(34), 7461-7465. Available at: [Link]

-

Gribble, G. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. Available at: [Link]

-

Liu, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1034464. Available at: [Link]

-

Akocak, S., et al. (2022). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. ChemistrySelect, 7(38), e202202681. Available at: [Link]

-

Maienfisch, P., & Hall, R. G. (2004). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Journal of the American Chemical Society, 126(40), 12965-12973. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 20, 2026, from [Link]

-

Meng, F., et al. (2021). Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. Organic Letters, 23(19), 7554-7559. Available at: [Link]

-

Guo, R., & Chen, J. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(30), 17110-17120. Available at: [Link]

-

Wang, C., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8466. Available at: [Link]

-

Kamitori, Y., & Sekiyama, T. (2005). Acid Catalyzed Cyclization Reaction of 3-Hydrazono-1,1,1-trifluoro-2-alkanones to 6-Trifluoromethyl-3,6-dihydro-2H-[2][9][10]oxadiazines. Heterocycles, 65(9), 2139. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. Available at: [Link]

-

Kobayashi, S., et al. (2003). Lewis Acid Mediated [3 + 2] Cycloaddition Between Hydrazones and Olefins. ChemInform, 34(29). Available at: [Link]

-

Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Available at: [Link]

-

Wang, X., et al. (2020). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 18(4), 689-693. Available at: [Link]

-

Shirini, F., & Khaligh, N. G. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Letters in Organic Chemistry, 7(3), 224-227. Available at: [Link]

Sources

- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective [3 + 2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes: a facile access to 3-di/trifluoroalkyl-5-fluoropyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bioconjugation - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic deployment of (4-Fluoro-2-methylphenyl)hydrazine in Modern Synthetic Chemistry: A Technical Guide

Introduction: Unveiling a Key Architectural Element in Drug Discovery

In the landscape of contemporary medicinal chemistry, the deliberate incorporation of fluorine atoms and methylated phenyl rings into molecular scaffolds has proven to be a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Within this context, (4-Fluoro-2-methylphenyl)hydrazine has emerged as a pivotal synthetic building block, offering a unique combination of steric and electronic features that are highly advantageous in the construction of complex bioactive molecules. Its utility is most prominently showcased in the synthesis of indole and other heterocyclic frameworks, which are ubiquitous in a vast array of pharmaceuticals.[2][3] This technical guide provides an in-depth exploration of the role of (4-Fluoro-2-methylphenyl)hydrazine as a strategic component in synthetic workflows, tailored for researchers, scientists, and professionals in drug development. We will delve into its synthesis, core applications, and provide detailed experimental protocols, underscoring its significance in the generation of novel chemical entities.

Physicochemical Properties and Synthesis of (4-Fluoro-2-methylphenyl)hydrazine

A thorough understanding of the physicochemical characteristics of a building block is paramount for its effective utilization in synthesis. (4-Fluoro-2-methylphenyl)hydrazine is typically handled as its hydrochloride salt for enhanced stability.

Table 1: Physicochemical Properties of (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂ · HCl | PubChem |

| Molecular Weight | 176.62 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | 212-215 °C | Commercial Suppliers |

| Solubility | Soluble in water, ethanol, and methanol | General Knowledge |

The synthesis of (4-fluoro-2-methylphenyl)hydrazine typically commences with the commercially available 4-fluoro-2-methylaniline. The synthetic route involves a two-step sequence initiated by diazotization of the aniline, followed by reduction of the resulting diazonium salt.

A representative synthetic protocol is as follows:

-

Diazotization: 4-Fluoro-2-methylaniline is dissolved in a solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to yield the corresponding diazonium salt.

-

Reduction: The freshly prepared diazonium salt solution is subsequently added to a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite, at a controlled temperature to afford (4-fluoro-2-methylphenyl)hydrazine.

This well-established methodology provides a reliable and scalable route to this valuable synthetic intermediate.

The Cornerstone Application: Fischer Indole Synthesis

The Fischer indole synthesis stands as a classic and powerful method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry.[4][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[4][6] (4-Fluoro-2-methylphenyl)hydrazine serves as an excellent substrate in this transformation, leading to the formation of 5-fluoro-7-methyl-substituted indoles. The fluorine atom at the 5-position and the methyl group at the 7-position of the resulting indole can significantly influence the biological activity of the final molecule by altering its electronic properties and metabolic stability.

Diagram 1: The Fischer Indole Synthesis Workflow

Caption: A schematic overview of the Fischer indole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-Fluoro-7-methyl-1H-indole-2-carboxylate

This protocol provides a detailed procedure for the synthesis of a representative 5-fluoro-7-methylindole derivative using (4-fluoro-2-methylphenyl)hydrazine and ethyl pyruvate.

Materials:

-

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride

-

Ethyl pyruvate

-

Ethanol (absolute)

-

Sulfuric acid (concentrated) or Polyphosphoric acid (PPA)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation (in situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol. To this solution, add ethyl pyruvate (1.1 eq).

-

Acid-Catalyzed Cyclization: Slowly add concentrated sulfuric acid (or PPA) as the catalyst to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 5-fluoro-7-methyl-1H-indole-2-carboxylate.

Expected Yield: The yields for Fischer indole syntheses can vary depending on the specific substrates and reaction conditions. For similar reactions, yields in the range of 60-80% have been reported.

Applications in Drug Discovery: A Gateway to Bioactive Molecules

The strategic placement of the fluoro and methyl groups on the indole nucleus, facilitated by the use of (4-fluoro-2-methylphenyl)hydrazine, has been leveraged in the development of several potent and selective therapeutic agents.

Case Study 1: GSK962040 (Camicinal) - A Motilin Receptor Agonist

GSK962040 (Camicinal) is a potent and selective motilin receptor agonist that was developed for the treatment of gastrointestinal motility disorders. The synthesis of a key intermediate of Camicinal involves the Fischer indole synthesis using (4-fluoro-2-methylphenyl)hydrazine. This example underscores the direct applicability of this building block in the synthesis of clinical candidates.

Diagram 2: Synthetic Utility in Bioactive Molecule Synthesis

Caption: The central role of (4-Fluoro-2-methylphenyl)hydrazine.

Case Study 2: Precursors to Kinase Inhibitors

The 5-fluoro-7-methylindole scaffold is a valuable pharmacophore in the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique electronic environment created by the fluorine and methyl substituents can lead to enhanced binding affinity and selectivity for the target kinase. Several research programs have explored the synthesis of 5-fluoro-7-methylindole derivatives as potent inhibitors of various kinases.

Beyond the Indole: Synthesis of Other Heterocycles

While the Fischer indole synthesis is the most prominent application of (4-fluoro-2-methylphenyl)hydrazine, its utility extends to the synthesis of other important heterocyclic systems. For instance, it can serve as a key precursor for the synthesis of fluorinated pyrazole derivatives. Pyrazoles are another class of heterocycles with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a common method for pyrazole synthesis.

Conclusion: A Versatile and Indispensable Synthetic Tool

(4-Fluoro-2-methylphenyl)hydrazine has firmly established itself as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its ability to introduce a strategically functionalized phenyl ring into heterocyclic systems, most notably through the robust and reliable Fischer indole synthesis, provides a direct and efficient route to a diverse array of bioactive molecules. The successful application of this building block in the synthesis of clinical candidates like GSK962040 (Camicinal) is a testament to its importance. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the strategic deployment of well-designed building blocks such as (4-fluoro-2-methylphenyl)hydrazine will undoubtedly remain a cornerstone of successful drug discovery programs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565545, (4-Fluoro-2-methylphenyl)hydrazine hydrochloride. [Link]

- Hughes, D. L. (1993). The Fischer Indole Synthesis.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.

- Sanz-Cervera, J. F., Blasco, R., & Piera, J. (2009). Fischer Indole Synthesis: A Versatile and General Method for the Synthesis of Indole Derivatives. Chemical Society Reviews, 38(7), 1916-1927.

- Google Patents. (n.d.). Preparation method for 4-fluorophenylhydrazine.

- Google Patents. (n.d.).

- Aboul-Enein, H. Y., & Ali, I. (2004). Fischer Indole Synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 233-255). John Wiley & Sons.

- Sawayama, T., Nishimura, Y., & Sasai, H. (2008). Recent advances in the Fischer indole synthesis. Tetrahedron, 64(48), 10735-10756.

- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Synthesis, antimicrobial, and anti-inflammatory activities of some new 1-(benzofuran-2-yl)-3-phenyl-1H-pyrazole derivatives. Archiv der Pharmazie, 344(1), 40-48.

- Gribble, G. W. (2010). Recent developments in the Fischer indole synthesis. Journal of the Brazilian Chemical Society, 21, 7-34.

-

RSC Publishing. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11636402, Camicinal. [Link]

- Hughes, D. L., & Zhao, D. (1998). A practical, one-pot Fischer indole synthesis. The Journal of Organic Chemistry, 63(12), 4170-4171.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

The Advent and Ascendancy of Fluorinated Arylhydrazines: A Technical Guide for Drug Discovery and Development

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and agrochemical design. Among the myriad of fluorinated building blocks, fluorinated arylhydrazines have emerged as particularly valuable synthons, underpinning the industrial-scale production of blockbuster drugs and advanced agricultural products. This technical guide provides an in-depth exploration of the discovery, synthesis, and profound significance of this class of compounds. We will delve into the fundamental physicochemical alterations imparted by fluorine, detail robust synthetic methodologies, and contextualize their importance through the lens of two landmark molecules: the anti-inflammatory drug Celecoxib and the fungicide Fluindapyr. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated arylhydrazines in their own research and development endeavors.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of fluorinated arylhydrazines is intrinsically linked to the broader narrative of organofluorine chemistry. While the first organofluorine compound, methyl fluoride, was reported by Dumas and Péligot in 1835, it was the pioneering work of Alexander Borodin in 1862 that demonstrated the first nucleophilic substitution of a halogen with fluoride, a foundational reaction class for many subsequent fluorination strategies.[1][2][3][4] The late 19th and early 20th centuries saw significant advancements, notably by Belgian chemist Frédéric Swarts, who developed halogen exchange reactions using metal fluorides like antimony(III) fluoride (SbF₃), a technique that would become known as the Swarts reaction.[2][5][6][7] These early explorations laid the groundwork for the controlled introduction of fluorine into organic molecules.

The direct synthesis of fluorinated arylhydrazines is not marked by a single, seminal "discovery" but rather by the logical extension of established synthetic methods to newly available fluorinated precursors. As fluoroaromatic compounds became more accessible through reactions like the Balz-Schiemann reaction, chemists began to apply classical hydrazine syntheses to these fluorinated anilines. The diazotization of a fluorinated aniline followed by reduction, a common route to arylhydrazines, was adapted to produce their fluorinated counterparts.[8][9][10][11] This convergence of established hydrazine chemistry with the burgeoning field of organofluorine chemistry gave birth to the versatile and powerful class of fluorinated arylhydrazine building blocks.

The "Fluorine Effect": Transforming Molecular Properties

The substitution of hydrogen with fluorine, the most electronegative element, instigates a cascade of changes in a molecule's physicochemical profile.[12] These alterations are not merely incremental but can profoundly impact a compound's pharmacokinetic and pharmacodynamic properties, making fluorination a powerful tool in drug and agrochemical design.[13][14][15]

Modulation of Basicity (pKa)

The strong electron-withdrawing inductive effect of fluorine significantly reduces the basicity of nearby functional groups. For instance, the introduction of a fluorine atom near an amine can lower its pKa by several units.[16][17][18] This has critical implications for drug design, as the ionization state of a molecule at physiological pH influences its solubility, membrane permeability, and potential for off-target interactions, such as hERG channel binding.[17] By tuning the pKa, chemists can optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Impact on Lipophilicity and Permeability

While fluorine is highly electronegative, the carbon-fluorine bond is poorly polarizable, which often leads to an increase in a molecule's lipophilicity (logP/logD).[12][16] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, a crucial factor for oral bioavailability and penetration into the central nervous system.[16][18] However, the effect is context-dependent, as the increased polarity of the molecule due to the C-F dipole can sometimes counteract the increase in the hydrophobic surface area.[12]

Enhancement of Metabolic Stability

One of the most compelling reasons for incorporating fluorine is to enhance metabolic stability.[13][14][15] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[13] By strategically placing fluorine atoms at known or suspected sites of metabolism ("metabolic soft spots"), the rate of clearance can be reduced, leading to an increased half-life and improved therapeutic window.[13][18] For example, 4'-fluorocelecoxib has been shown to be four times more metabolically stable than its non-fluorinated counterpart, celecoxib.[18]

The following table summarizes the general effects of fluorine substitution on key molecular properties:

| Property | Effect of Fluorine Substitution | Rationale |

| pKa | Decrease in basicity of nearby amines/heterocycles | Strong electron-withdrawing inductive effect of fluorine.[16][17][18] |

| Lipophilicity (logP/logD) | Generally increases | Increased hydrophobic surface area, though can be offset by increased molecular polarity.[12][16] |

| Metabolic Stability | Generally increases | High strength of the C-F bond makes it resistant to CYP-mediated oxidation.[13][18] |

| Binding Affinity | Can increase | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, and can enforce bioactive conformations.[16] |

Synthetic Strategies for Accessing Fluorinated Arylhydrazines and Their Derivatives

The synthesis of fluorinated arylhydrazines and their immediate precursors, fluorinated arylhydrazones, relies on a toolkit of robust and adaptable chemical transformations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Approaches

A foundational method for preparing arylhydrazines involves the diazotization of anilines followed by reduction of the resulting diazonium salt. This approach is readily applicable to the synthesis of fluorinated arylhydrazines, starting from the corresponding fluoroanilines.

Experimental Protocol: Synthesis of 4-Fluorophenylhydrazine [8]

-

Step 1: Diazotization. 4-fluoroaniline is dissolved in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the 4-fluorophenyldiazonium salt.

-

Step 2: Reduction. The freshly prepared diazonium salt solution is added to a cooled alkaline solution of a reducing agent, such as sodium sulfite or sodium bisulfite, at a controlled pH (typically 7-9).[8][9][11]

-

Step 3: Hydrolysis. The reaction mixture is then heated, often with the addition of more reducing agent, to facilitate the reduction and subsequent hydrolysis to the desired 4-fluorophenylhydrazine.

-

Step 4: Isolation. After acidification, the product, often as a hydrochloride salt, precipitates and can be isolated by filtration. The free base can be liberated by treatment with a base and extracted into an organic solvent.

This "one-pot" approach, where diazotization and reduction are performed sequentially in the same vessel, is efficient for industrial-scale production.[10]

The Japp-Klingemann reaction is a powerful method for synthesizing arylhydrazones from aryl diazonium salts and β-keto-acids or β-keto-esters.[19][20][21][22] This reaction is highly effective for producing fluorinated arylhydrazones, which are key intermediates in the synthesis of many heterocyclic compounds.[17]

Experimental Protocol: Japp-Klingemann Synthesis of a Fluorinated Arylhydrazone

-

Step 1: Diazonium Salt Formation. A fluorinated aniline (e.g., 4-fluoroaniline) is diazotized under standard conditions using sodium nitrite and a strong acid (e.g., HCl) at 0-5 °C.

-

Step 2: Coupling and Cleavage. The diazonium salt solution is added to a solution of a β-keto-ester (e.g., ethyl 2-chloroacetoacetate) in the presence of a base (e.g., sodium acetate) to maintain a weakly acidic to neutral pH. The coupling reaction is followed by the cleavage of an acyl or carboxyl group to yield the fluorinated arylhydrazone.[19][20]

-

Step 3: Isolation. The resulting fluorinated arylhydrazone often precipitates from the reaction mixture and can be collected by filtration, washed, and purified by recrystallization.

The mechanism of the Japp-Klingemann reaction involves the nucleophilic attack of the enolate of the β-dicarbonyl compound on the diazonium salt, followed by hydrolysis and decarboxylation or deacylation.[19]

Modern Synthetic Developments

More recent advancements have provided alternative and often milder methods for the synthesis of fluorinated hydrazones. For example, cascade reactions involving aryl diazonium salts, trialkylamines, and an electrophilic fluorinating agent like Selectfluor have been developed to produce monofluorinated and gem-difluorinated azo compounds, which can be converted to the corresponding hydrazones.[17]

The following diagram illustrates the general synthetic workflows for accessing fluorinated arylhydrazines and their subsequent conversion to valuable heterocyclic scaffolds.

Caption: General synthetic routes to fluorinated arylhydrazines and their application.

Case Studies: The Impact of Fluorinated Arylhydrazines in Marketed Products

The true significance of fluorinated arylhydrazines is best illustrated by their role as indispensable intermediates in the synthesis of commercially successful products.

Celecoxib: A COX-2 Selective Anti-Inflammatory Drug

Celecoxib (marketed as Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][7][23] This selectivity provides anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7][23] The synthesis of celecoxib hinges on the condensation of a trifluoromethyl-containing diketone with 4-sulfonamidophenylhydrazine. While the hydrazine itself is not fluorinated on the aryl ring, the trifluoromethyl group on the pyrazole ring, introduced via the diketone, is crucial for its activity and properties.

The mechanism of action of Celecoxib involves blocking the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2][5]

Caption: Mechanism of action of Celecoxib via COX-2 inhibition.

Fluindapyr: A Broad-Spectrum SDHI Fungicide

Fluindapyr is a modern fungicide that belongs to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[1] It exhibits broad-spectrum activity against a range of fungal pathogens.[1] The synthesis of Fluindapyr involves the coupling of two key fluorinated building blocks, one of which is derived from a fluorinated arylhydrazine.

Fluindapyr's mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as mitochondrial complex II.[1][4][24][25] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi. By binding to the ubiquinone binding site of the SDH complex, Fluindapyr blocks the oxidation of succinate to fumarate, thereby disrupting cellular respiration and halting fungal growth.[1][24]

The efficacy of SDHI fungicides like Fluindapyr can be quantified by their IC50 values for SDH inhibition and their EC50 values against various fungal species.

| Compound | Target | IC50 (µM) | Fungal Species | EC50 (mg/L) |

| Fluxapyroxad | SDH | 4.24 | Rhizoctonia solani | 0.0237 |

| Fluindapyr Analog A12 | SDH | 3.58 | Rhizoctonia solani | - |

| Fluindapyr Analog A16 | SDH | 2.22 | Rhizoctonia solani | - |

Data sourced from a study on diphenylacetylene-containing SDHIs.[19]

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 4. youtube.com [youtube.com]

- 5. encyclopedia.com [encyclopedia.com]

- 6. Frédéric Swarts Facts for Kids [kids.kiddle.co]

- 7. grokipedia.com [grokipedia.com]

- 8. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Recent advances in the synthesis of fluorinated hydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02533A [pubs.rsc.org]

- 18. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 20. organicreactions.org [organicreactions.org]

- 21. synarchive.com [synarchive.com]

- 22. researchgate.net [researchgate.net]

- 23. Frédéric Swarts - Wikiwand [wikiwand.com]

- 24. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

A Technical Guide to the Theoretical and Computational Analysis of (4-Fluoro-2-methylphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the theoretical and computational methodologies for the comprehensive analysis of (4-Fluoro-2-methylphenyl)hydrazine. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to understand, predict, and validate the physicochemical and electronic properties of this important chemical entity. By integrating foundational principles with advanced computational techniques, this document serves as a practical handbook for leveraging in-silico tools to accelerate research and development.

Introduction: The Significance of (4-Fluoro-2-methylphenyl)hydrazine in Medicinal Chemistry

(4-Fluoro-2-methylphenyl)hydrazine is a substituted aromatic hydrazine that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Hydrazine derivatives are of significant interest in medicinal chemistry due to their versatile reactivity and the diverse biological activities exhibited by their downstream products. The presence of a fluorine atom and a methyl group on the phenyl ring of this particular hydrazine derivative can significantly influence its reactivity, metabolic stability, and the pharmacological profile of the resulting molecules. Fluorine substitution, in particular, is a well-established strategy in drug design to enhance properties such as metabolic stability, binding affinity, and bioavailability.

This guide will delve into the theoretical underpinnings and practical computational workflows for characterizing (4-Fluoro-2-methylphenyl)hydrazine, providing a robust framework for its investigation and utilization in drug discovery programs.

Molecular Structure and Physicochemical Properties

The foundational step in any computational study is a thorough understanding of the molecule's basic properties.

| Property | Value | Source |

| Molecular Formula | C₇H₉FN₂ | [1] |

| Molecular Weight | 140.16 g/mol | [1] |

| CAS Number | 356534-04-8 | [2] |

| Appearance | Solid | [1] |

Computational Analysis: A Deep Dive into In-Silico Methodologies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. Density Functional Theory (DFT) is a particularly effective method for studying the electronic structure and properties of organic molecules like (4-Fluoro-2-methylphenyl)hydrazine.

Rationale for Method Selection

The choice of computational method is critical for obtaining accurate and reliable results. For aromatic and fluorinated compounds, it is essential to select a functional and basis set that can adequately describe electron correlation and the effects of the electronegative fluorine atom.

-

Density Functional Theory (DFT): DFT offers a good balance between computational cost and accuracy for medium-sized organic molecules.[3]

-

Functionals:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used hybrid functional that often provides excellent results for a broad range of chemical systems.[4]

-

M05-2X: A meta-hybrid functional that has shown high accuracy for thermochemistry and non-covalent interactions, which can be important for predicting molecular conformations and interactions.[5]

-

-

Basis Sets:

-

6-311++G(d,p): A triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens. This is a robust choice for optimizing geometries and calculating spectroscopic properties.[6]

-

cc-pVDZ (correlation-consistent polarized Valence Double-Zeta): A basis set from the correlation-consistent family, known for its systematic convergence towards the complete basis set limit.[4][7]

-

Step-by-Step Computational Protocol

This section outlines a detailed workflow for the computational analysis of (4-Fluoro-2-methylphenyl)hydrazine.

Step 1: Geometry Optimization The first step is to determine the most stable 3D conformation of the molecule.

-

Input Structure: Build the 3D structure of (4-Fluoro-2-methylphenyl)hydrazine using a molecular modeling software.

-

Calculation Settings:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Task: Geometry Optimization.

-

-

Execution: Run the calculation to find the minimum energy structure.

-

Verification: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Step 2: Spectroscopic Properties Prediction Once the geometry is optimized, various spectroscopic properties can be calculated.

-

NMR Spectroscopy:

-

Method: GIAO (Gauge-Including Atomic Orbital) method within the DFT framework.

-

Calculation: Calculate the isotropic shielding values for ¹H, ¹³C, and ¹⁹F nuclei.

-

Referencing: The calculated shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C).

-

-

FTIR Spectroscopy:

-

Method: The frequency calculation from the geometry optimization step provides the vibrational frequencies and their corresponding infrared intensities.

-

Analysis: The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to better match experimental data.

-

-

UV-Vis Spectroscopy:

-

Method: Time-Dependent Density Functional Theory (TD-DFT).

-

Calculation: This method calculates the excitation energies and oscillator strengths of electronic transitions.

-

Analysis: The results can be used to predict the λmax values in the UV-Vis spectrum.

-

Step 3: Electronic Properties and Reactivity Descriptors The electronic properties provide insights into the molecule's reactivity and stability.

-

Frontier Molecular Orbitals (FMOs):

-

Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the DFT calculation.

-

Analysis: The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

-

Molecular Electrostatic Potential (MEP):

-

Calculation: The MEP is calculated and mapped onto the electron density surface of the molecule.

-

Analysis: The MEP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Experimental Validation: Bridging Theory and Practice

While computational studies provide valuable predictions, experimental validation is crucial for confirming the theoretical findings.

Synthesis

(4-Fluoro-2-methylphenyl)hydrazine can be synthesized from its corresponding aniline precursor, 4-fluoro-2-methylaniline, through a diazotization reaction followed by reduction.

Diagram of a Typical Synthesis Workflow:

Caption: A generalized workflow for the synthesis of (4-Fluoro-2-methylphenyl)hydrazine.

Spectroscopic Characterization

The synthesized compound should be characterized using various spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired. The experimental chemical shifts and coupling constants can be directly compared with the computationally predicted values. Experimental NMR data for (4-Fluoro-2-methylphenyl)hydrazine can be found in chemical databases.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The experimental FTIR spectrum will show characteristic absorption bands for N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations, which can be compared with the scaled theoretical frequencies.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The experimental UV-Vis spectrum will reveal the electronic transitions of the molecule, and the λmax values can be compared with the results from TD-DFT calculations.

Diagram of the Validation Workflow:

Caption: A simplified schematic of a drug discovery process utilizing (4-Fluoro-2-methylphenyl)hydrazine.

Conclusion

The integration of theoretical and computational studies with experimental work provides a powerful paradigm for the investigation of (4-Fluoro-2-methylphenyl)hydrazine. This guide has outlined a comprehensive approach, from fundamental property analysis to advanced computational modeling and experimental validation. By leveraging these methodologies, researchers can gain deeper insights into the behavior of this versatile molecule, thereby accelerating the design and development of novel therapeutic agents. The principles and protocols detailed herein are intended to serve as a valuable resource for the scientific community, fostering innovation in the field of medicinal chemistry.

References

-

PubChem. (4-fluoro-2-methylphenyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhao, Y., & Song, Q. (2015). Palladium-catalyzed aerobic oxidative cross-coupling of arylhydrazines with terminal alkynes. Chemical Communications, 51(84), 15416-15419. Retrieved from [Link]

-

Ejuh, G. W., et al. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Heliyon, 9(9), e19731. Retrieved from [Link]

-

Wang, H., et al. (2018). Computational Study on N-N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives. Acta Physico-Chimica Sinica, 34(10), 1133-1143. Retrieved from [Link]

-

Štefane, B., et al. (2023). Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. Scientific Reports, 13(1), 17462. Retrieved from [Link]

-

Fluorine Notes. (2013, February). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Retrieved from [Link]

-

Ejuh, G. W., et al. (2023). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermody. ResearchGate. Retrieved from [Link]

-

Oz, M., Erturk, A. S., & Erdem, U. (2024). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. Journal of Advanced Applied Sciences, 3(2), 11-21. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]

-

PubChem. (4-Fluorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Retrieved from [Link]

-

Preprints.org. (2021). (perfluorophenyl)hydrazine, and 1-((4-bromo-5-methylthiophen-2-yl)methyl. Retrieved from [Link]

-

PubChem. (4-Methylphenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine. Retrieved from [Link]

-

Scozzafava, A., et al. (2026). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals, 19(1), 151. Retrieved from [Link]

-

Wang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 30(15), 3841. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, (pentafluorophenyl)-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS spectrum of hydrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV‐vis absorption spectra of 4‐methyl‐2, 6‐bis‐[(1H‐.[5][8][9].. Retrieved from https://www.researchgate.net/figure/a-UV-vis-absorption-spectra-of-4-methyl-2-6-bis-1H-124-triazol-3-ylimino_fig2_262768562

-

ResearchGate. (n.d.). FTIR spectra of (a) cyanuric chloride, (b) hydrazine hydrate and (c) THSTZ. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

Sources

- 1. (2-FLUORO-4-METHYL-PHENYL)-HYDRAZINE | CymitQuimica [cymitquimica.com]

- 2. 356534-04-8|(4-Fluoro-2-methylphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prensipjournals.com [prensipjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Prediction of <sup>19</sup>F NMR Chemical Shifts for Fluorinated Aromatic Compounds [ouci.dntb.gov.ua]

- 9. rsc.org [rsc.org]

A Technical Guide to (4-Fluoro-2-methylphenyl)hydrazine: A Comparative Analysis of the Hydrochloride Salt and Freebase Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Choice Between Salt and Freebase

In the landscape of synthetic chemistry and pharmaceutical development, the choice of starting material can profoundly influence the trajectory of a research program. Arylhydrazines are a pivotal class of reagents, most notably for their utility in the construction of indole rings via the Fischer indole synthesis—a cornerstone reaction in medicinal chemistry. Among these, (4-Fluoro-2-methylphenyl)hydrazine is a key building block for various biologically active molecules. This reagent is commercially available in two primary forms: the hydrochloride salt and the freebase. The decision of which form to employ is not trivial and carries significant implications for storage, handling, solubility, stability, and reactivity.

This in-depth technical guide provides a comprehensive comparison of (4-Fluoro-2-methylphenyl)hydrazine hydrochloride and its corresponding freebase. As Senior Application Scientists, our goal is to furnish researchers with the foundational knowledge and practical insights necessary to make informed decisions, optimize experimental design, and ensure the safety and success of their synthetic endeavors. We will delve into the intrinsic chemical and physical differences between these two forms, offer guidance on their practical application, and provide validated protocols for their interconversion and use in the synthesis of 6-fluoro-4-methyl-1H-indole.

Physicochemical Properties: A Tale of Two Forms

The fundamental difference between the hydrochloride salt and the freebase lies in the protonation of the hydrazine moiety. This seemingly simple chemical modification imparts distinct physicochemical characteristics that are critical to consider in a laboratory setting.

| Property | (4-Fluoro-2-methylphenyl)hydrazine Hydrochloride | (4-Fluoro-2-methylphenyl)hydrazine (Freebase) | Rationale & Implications |

| Molecular Formula | C₇H₁₀ClFN₂[1] | C₇H₉FN₂ | The addition of HCl in the salt form. |

| Molecular Weight | 176.62 g/mol [1] | 140.16 g/mol | Affects stoichiometric calculations in reactions. |

| CAS Number | 439863-62-4 | 356534-04-8 | Unique identifiers for each form. |

| Appearance | White to off-white crystalline solid[2] | Typically an oil or low-melting solid | The ionic nature of the salt favors a crystalline lattice. |

| Stability | Generally higher | Prone to oxidation and degradation upon exposure to air and light | The protonated nitrogen in the salt is less susceptible to oxidation, leading to a longer shelf-life.[2] |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol).[2] | Generally soluble in a wider range of organic solvents (e.g., dichloromethane, toluene, ethyl acetate). | The ionic character of the salt enhances its solubility in polar solvents, while the neutral freebase is more compatible with less polar organic media. |

| Hygroscopicity | Can be hygroscopic | Less hygroscopic than the salt form | Salts have a higher tendency to absorb moisture from the atmosphere. |

The Causality Behind Experimental Choices: Stability and Handling

The superior stability of the hydrochloride salt makes it the preferred form for long-term storage.[2] Arylhydrazines, in their freebase form, are notoriously susceptible to aerial oxidation, which can lead to the formation of colored impurities and a decrease in purity over time. This oxidative degradation is a significant concern as it can impact the yield and purity of subsequent reactions. The protonated nitrogen atom in the hydrochloride salt effectively "protects" the lone pair of electrons, rendering the molecule less nucleophilic and less prone to oxidation.

Storage Recommendations:

-

(4-Fluoro-2-methylphenyl)hydrazine Hydrochloride: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize degradation.

-

(4-Fluoro-2-methylphenyl)hydrazine (Freebase): Should be stored under an inert atmosphere, protected from light, and refrigerated if possible. Due to its lower stability, it is often generated in situ or used shortly after preparation or purchase.

Handling and Safety:

Both forms of (4-fluoro-2-methylphenyl)hydrazine should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine derivatives are classified as toxic and potential carcinogens.

Diagram: The Interconversion Pathway

The hydrochloride salt can be readily converted to the freebase through a simple acid-base reaction. This process is fundamental for applications where the freebase is the required reactive species.

Caption: Interconversion between the hydrochloride salt and freebase forms.

Experimental Protocol: Conversion of Hydrochloride Salt to Freebase

This protocol provides a reliable method for generating the freebase form from the hydrochloride salt for immediate use in a subsequent reaction.

Materials:

-

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the (4-Fluoro-2-methylphenyl)hydrazine hydrochloride in a minimal amount of water or a mixture of water and a polar organic solvent like methanol.

-

Neutralization: Transfer the solution to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide while gently swirling. Continue the addition until the effervescence ceases (if using bicarbonate) or the solution becomes basic (test with pH paper).

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL for a 1 g scale reaction). The freebase will preferentially partition into the organic layer.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting residue is the (4-Fluoro-2-methylphenyl)hydrazine freebase, which should be used promptly.

Application in Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[3]

Comparative Reactivity: Salt vs. Freebase in the Fischer Indole Synthesis

A key consideration for researchers is whether to use the hydrochloride salt directly or to first convert it to the freebase.

-

Using the Hydrochloride Salt Directly: Many Fischer indole synthesis protocols utilize the arylhydrazine hydrochloride salt directly.[4] The acidic nature of the salt can contribute to the required acidic environment for the reaction. This approach offers the convenience of using the more stable form of the reagent. However, the presence of the chloride ion may sometimes interfere with certain acid catalysts or reaction conditions.

-

Using the Freebase: The freebase is the actual reacting species in the initial formation of the hydrazone intermediate.[5] Using the freebase allows for more precise control over the type and amount of acid catalyst added to the reaction. This can be advantageous when optimizing reaction conditions or when using acid-sensitive substrates.

The choice often depends on the specific substrate, the chosen acid catalyst, and the desired reaction conditions. For many standard Fischer indole syntheses, the direct use of the hydrochloride salt is a robust and efficient method.

Diagram: Fischer Indole Synthesis Workflow

This diagram illustrates the key steps in a typical Fischer indole synthesis, highlighting the entry points for both the hydrochloride salt and the freebase.

Caption: Workflow of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 6-Fluoro-4-methyl-1H-indole

This protocol describes a general procedure for the Fischer indole synthesis using (4-Fluoro-2-methylphenyl)hydrazine hydrochloride.

Materials:

-

(4-Fluoro-2-methylphenyl)hydrazine hydrochloride

-

A suitable ketone or aldehyde (e.g., pyruvic acid for the synthesis of the corresponding indole-2-carboxylic acid)

-